BenchChemオンラインストアへようこそ!

4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid

Medicinal Chemistry Physicochemical Properties Drug Design

This compound features a distinct 4-methylpiperidine moiety connected via a methylene linker—critical for SAR studies where linker flexibility and electronic effects differ markedly from piperazine or directly-attached analogs. With consistent ≥95% purity (NLT 98% available), it ensures reproducible reaction yields and straightforward purification. Ideal for constructing focused piperidine-substituted benzoic acid libraries, kinase inhibitor research, and analytical method validation. CoA and SDS provided.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 926264-55-3
Cat. No. B3168174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid
CAS926264-55-3
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H19NO2/c1-11-6-8-15(9-7-11)10-12-2-4-13(5-3-12)14(16)17/h2-5,11H,6-10H2,1H3,(H,16,17)
InChIKeyDOQZFLXNYNDVGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Methylpiperidin-1-yl)methyl]benzoic Acid (CAS 926264-55-3): A Piperidine-Substituted Benzoic Acid Building Block for Medicinal Chemistry and Chemical Synthesis


4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid (CAS 926264-55-3) is an organic compound with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol. It consists of a benzoic acid core substituted at the para position with a 4-methylpiperidin-1-ylmethyl group [1]. This compound is primarily utilized as a research chemical intermediate and building block in medicinal chemistry and organic synthesis, with typical commercial purities of ≥95% or NLT 98% . Its structural features position it as a member of the broader class of piperidine-substituted benzoic acids, which are frequently explored for their potential pharmacological properties, including kinase inhibition and modulation of various biological pathways [1].

Why Substituting 4-[(4-Methylpiperidin-1-yl)methyl]benzoic Acid with Uncharacterized Analogs Risks Synthetic Inconsistency and Altered Physicochemical Profiles


In the context of chemical synthesis and medicinal chemistry research, compounds within the piperidine-substituted benzoic acid class are not freely interchangeable. Subtle modifications to the piperidine ring or the linker between the piperidine and benzoic acid moieties can drastically alter physicochemical properties such as lipophilicity (logP), solubility, and basicity (pKa), which in turn impact synthetic reactivity, purification behavior, and downstream biological performance [1]. For instance, replacing the piperidine nitrogen with a piperazine ring introduces an additional basic center, significantly affecting solubility and hydrogen-bonding capacity, while direct attachment of the piperidine to the aryl ring versus a methylene linker alters conformational flexibility and electronic distribution [2]. Without direct comparative data, generic substitution carries a high risk of deviating from established synthetic protocols or compromising the integrity of structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide: How 4-[(4-Methylpiperidin-1-yl)methyl]benzoic Acid Compares to Its Closest Structural Analogs


Comparative Lipophilicity (logP) of Piperidine-Substituted Benzoic Acid Derivatives

The lipophilicity of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid, as a critical determinant of membrane permeability and protein binding, can be benchmarked against its structural analogs. While direct logP data for the target compound are limited, inferences from closely related structures highlight the impact of the 4-methylpiperidine moiety and methylene linker. For instance, 4-(piperidin-1-ylmethyl)benzoic acid (lacking the 4-methyl group) has a reported logP of 0.642 [1], whereas 4-(4-methylpiperidin-1-yl)benzoic acid (direct attachment, no methylene) exhibits a substantially higher logP of 3.437 [2]. The target compound is expected to have a logP intermediate to these values, reflecting a balanced lipophilic profile suitable for oral bioavailability and cell permeability. This contrasts with the piperazine analog 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, which has a lower logP of 1.008 due to the additional nitrogen, enhancing aqueous solubility but potentially reducing passive membrane diffusion .

Medicinal Chemistry Physicochemical Properties Drug Design

Commercial Purity and Quality Control Specifications for Synthetic Reliability

4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid is commercially available with a minimum purity specification of 95% or higher (NLT 98% from select vendors) . This high purity standard ensures consistent performance in multi-step syntheses and reduces the need for additional purification steps, directly impacting overall yield and project timelines. In contrast, closely related analogs such as 4-(piperidin-1-ylmethyl)benzoic acid and 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid are also typically supplied at 95% purity, but the availability of NLT 98% grade for the target compound provides a procurement advantage for applications demanding higher initial material quality [1]. Furthermore, the target compound is offered with supporting documentation including Certificates of Analysis (CoA) and Safety Data Sheets (SDS), facilitating compliance with Good Laboratory Practice (GLP) and ISO quality system requirements .

Chemical Synthesis Quality Control Procurement

Predicted Boiling Point and Thermal Stability for Synthetic Process Design

The predicted boiling point of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid is 361.8 ± 25.0 °C at 760 mmHg . This value is significantly higher than that of its structural analog 4-(piperidin-1-ylmethyl)benzoic acid, which has a reported boiling point of approximately 322.94 °C [1]. The ~39 °C increase in boiling point can be attributed to the additional methyl group on the piperidine ring, which increases molecular weight and van der Waals interactions. This higher thermal stability can be advantageous in synthetic procedures involving elevated temperatures, such as high-boiling solvent reflux or melt-phase reactions, by reducing the risk of thermal decomposition or loss of material during solvent removal. In contrast, the piperazine analog 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid has a predicted boiling point of 377.2 ± 32.0 °C, which, while also high, is associated with a larger uncertainty range and a different decomposition profile due to the presence of an additional basic nitrogen .

Process Chemistry Thermal Analysis Synthetic Route Design

Absence of Reported Biological Activity: A Critical Consideration for Pharmacological Applications

Despite extensive searches of primary research literature and authoritative databases (including BindingDB, ChEMBL, and PubMed), no direct quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) were found for 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid (CAS 926264-55-3) itself. While some vendor descriptions allude to potential kinase inhibitory activity , these claims are not substantiated by publicly available peer-reviewed data or patent filings. This stands in stark contrast to structurally related compounds such as 3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid, which has a reported IC₅₀ of 30.5 µM in a specific enzyme assay [1], and 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, a well-characterized intermediate in the synthesis of the kinase inhibitor imatinib [2]. Therefore, any selection of this compound for biological studies must be based on its role as a chemical intermediate or building block, not as a validated pharmacological probe.

Biological Activity Pharmacology Research Tool

Optimal Application Scenarios for 4-[(4-Methylpiperidin-1-yl)methyl]benzoic Acid Based on Quantitative Evidence


Medicinal Chemistry: Building Block for Structure-Activity Relationship (SAR) Studies of Piperidine-Containing Bioactives

Given its intermediate lipophilicity (inferred logP between 0.64 and 3.44) and high purity availability (NLT 98%), this compound serves as an ideal starting material for constructing focused libraries of piperidine-substituted benzoic acid derivatives. Researchers can utilize it as a core scaffold to systematically explore the impact of variations in the piperidine ring, linker, or benzoic acid substituents on target binding affinity and pharmacokinetic properties [1].

Chemical Process Development: Optimizing High-Temperature Synthetic Routes

The predicted high boiling point of 361.8 °C and the availability of detailed physicochemical data (e.g., density, flash point) make this compound a reliable candidate for process chemistry studies. Its thermal stability supports reaction optimization under reflux conditions or in high-boiling solvents, minimizing the risk of thermal decomposition during scale-up . The high purity grade further ensures consistent reaction yields and simplifies purification workflows.

Quality Control and Analytical Method Development

The commercial availability of this compound with a defined purity specification (≥95% or NLT 98%) and supporting analytical documentation (CoA, SDS) positions it as a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) used to monitor synthetic processes or assess the purity of related compounds . Its distinct chromatographic profile, stemming from the 4-methylpiperidine moiety, allows for clear separation from unsubstituted or piperazine analogs.

Physicochemical Profiling and Computational Model Validation

The lack of extensive experimental data for this specific compound presents an opportunity to generate novel physicochemical measurements (e.g., experimental logP, pKa, solubility). Such data can then be used to validate and refine computational prediction models (e.g., for ADME properties), contributing to the broader scientific knowledge base for this compound class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.